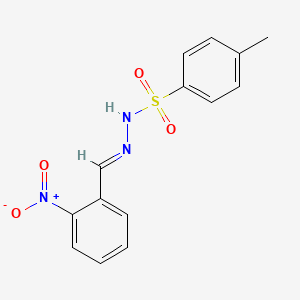

2-Nitrobenzaldehyde tosylhydrazone

Description

General Significance of Tosylhydrazones in Modern Organic Synthesis

Tosylhydrazones are highly valued in contemporary organic chemistry for their role as versatile building blocks. They are readily synthesized from aldehydes or ketones and tosylhydrazine. wikipedia.org Their significance stems from their ability to act as precursors to diazo compounds, which are key intermediates in a multitude of chemical transformations. nih.gov This has made them crucial in the construction of complex molecular skeletons. scirp.org

The applications of tosylhydrazones are extensive, encompassing cross-coupling reactions, insertions, alkenylations, and alkynylations. scirp.org They are instrumental in forming carbon-carbon and carbon-heteroatom bonds, which is fundamental to the synthesis of a vast range of organic molecules. nih.govrsc.org Their utility extends to the synthesis of valuable products such as diarylmethanes, triarylmethanes, and various heterocyclic compounds, which have applications in pharmaceuticals, agrochemicals, and materials science. scirp.org

Specific Academic Interest in 2-Nitrobenzaldehyde (B1664092) Tosylhydrazone Reactivity

The presence of the nitro group in the ortho position of the benzaldehyde (B42025) moiety significantly influences the reactivity of 2-nitrobenzaldehyde tosylhydrazone. The strong electron-withdrawing nature of the nitro group impacts the electron density of the entire molecule, thereby affecting its reaction pathways. wiserpub.com Researchers are particularly interested in how this electronic effect can be harnessed to achieve specific synthetic outcomes.

Studies have explored the use of 2-nitrobenzaldehyde in the synthesis of various compounds, including Schiff bases and hydrazones with potential biological activities. wiserpub.com The reactivity of the carbonyl group in 2-nitrobenzaldehyde is central to these transformations. wiserpub.com The unique electronic properties conferred by the nitro group make this compound a subject of ongoing investigation for the development of novel synthetic methodologies.

Overview of Established Synthetic Utility and Mechanistic Pathways of Tosylhydrazones

Tosylhydrazones are involved in several well-established and synthetically useful reactions. The Shapiro reaction and the Bamford-Stevens reaction are classic examples where tosylhydrazones serve as leaving groups in elimination reactions to form alkenes. wikipedia.org These reactions typically proceed through a diazo intermediate.

Another key mechanistic pathway involves the reaction of tosylhydrazone salts with metals to form metal carbenes. wikipedia.org These carbenes are highly reactive species that can participate in cyclopropanation and epoxidation reactions. wikipedia.org For instance, the synthesis of tranylcypromine (B92988) utilizes a rhodium metal carbene generated from benzaldehyde tosylhydrazone. wikipedia.org

Furthermore, tosylhydrazones are valuable starting materials for various cross-coupling reactions. wikipedia.org In these processes, the in-situ generated diazo compound can react with a transition metal catalyst, such as palladium, to form a palladium-carbene complex, which then participates in the catalytic cycle to form new carbon-carbon bonds. wikipedia.org

Scope of Research on this compound in Contemporary Organic Chemistry

Current research on this compound is focused on expanding its synthetic utility and gaining a deeper understanding of its reaction mechanisms. The compound serves as a key intermediate in the synthesis of various heterocyclic compounds and other valuable organic molecules. chem-soc.si

A significant area of investigation is its use in transition-metal-free reactions. researchgate.net Researchers are exploring new ways to activate this compound to participate in a variety of transformations, including cyclization reactions to form both aromatic and non-aromatic ring systems. rsc.org The goal is to develop more environmentally friendly and efficient synthetic methods. The unique reactivity imparted by the nitro group continues to make this compound a valuable tool for the construction of complex molecular architectures.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C14H13N3O4S | nih.gov |

| Molecular Weight | 319.34 g/mol | |

| Appearance | Crystalline solid | |

| Melting Point | Not specified | |

| Solubility | Not specified |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methyl-N-[(E)-(2-nitrophenyl)methylideneamino]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O4S/c1-11-6-8-13(9-7-11)22(20,21)16-15-10-12-4-2-3-5-14(12)17(18)19/h2-10,16H,1H3/b15-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOOLPNHDHGDYPS-XNTDXEJSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58809-90-8 | |

| Record name | 58809-90-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Nitrobenzaldehyde Tosylhydrazone and Key Precursors

Condensation Reactions with Tosylhydrazine

The formation of a tosylhydrazone involves the reaction of an aldehyde or ketone with tosylhydrazine (p-toluenesulfonylhydrazide). wikipedia.org In this reaction, the nucleophilic nitrogen atom of the hydrazine (B178648) attacks the electrophilic carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N double bond characteristic of a hydrazone. nih.gov

This reaction is a well-established method for the preparation of tosylhydrazones and is generally applicable to a wide range of aldehydes and ketones. wikipedia.org The reaction can be catalyzed by acids, such as hydrochloric acid. wikipedia.org

Optimization of Reaction Conditions for Tosylhydrazone Formation

Optimizing the reaction conditions for the synthesis of 2-nitrobenzaldehyde (B1664092) tosylhydrazone is crucial for achieving high yields and purity.

Solvent-Free Synthesis: Recent research has demonstrated the effectiveness of solvent-free methods for the synthesis of N-tosylhydrazones. nih.gov A grinding method, where the aromatic aldehyde and tosylhydrazine are mixed in a mortar and pestle at room temperature, has been shown to be a rapid, clean, and efficient protocol. nih.gov This method offers advantages such as short reaction times and simple workup procedures. nih.gov

In Situ Generation: In some applications, the tosylhydrazone can be generated in situ from the corresponding aldehyde and tosylhydrazine within the reaction mixture. nih.gov This approach can streamline multi-step synthetic sequences.

Catalysis: While the condensation can proceed without a catalyst, the use of an acid catalyst can accelerate the reaction. wikipedia.org The choice of catalyst and reaction solvent can also influence the reaction rate and yield. Studies on similar condensation reactions have shown that the choice of solvent can affect the equilibrium between the reactants and the product. mdpi.com For the synthesis of polyhydroquinoline derivatives, various catalysts have been explored to optimize the reaction of aldehydes with other reagents. researchgate.net

Preparation and Stability of 2-Nitrobenzaldehyde Tosylhydrazone Salts

The sodium salt of this compound is typically prepared by reacting the tosylhydrazone with a fresh solution of sodium methoxide (B1231860) in methanol. bristol.ac.uk This deprotonation of the tosylhydrazone is an essential step for its use in generating the corresponding diazo compound, 2-nitrophenyldiazomethane, which is a versatile intermediate in organic synthesis. The general procedure involves the treatment of the tosylhydrazone precipitate with a 1 M solution of sodium methoxide in methanol. bristol.ac.uk When this reaction is conducted at low temperatures, it is sometimes possible to isolate the resulting tosylhydrazone salt. bristol.ac.uk

However, the isolation of the this compound salt is exceptionally challenging due to its inherent instability. Research has shown that tosylhydrazone salts with electron-withdrawing groups, such as the nitro group, are prone to rapid decomposition. bristol.ac.uk For instance, the analogous p-nitrobenzaldehyde derived tosylhydrazone salt has been reported to decompose immediately upon its formation, signaled by the appearance of a deep red solution characteristic of the corresponding diazo compound. bristol.ac.uk This suggests that the ortho-nitro substituted variant, this compound salt, would exhibit similar or even greater instability.

Given this high reactivity, the in-situ generation of the diazo compound from the tosylhydrazone salt is often the preferred method. This technique involves generating the diazo compound under mild conditions in a non-polar solvent by gently warming a suspension of the isolated tosylhydrazone salt in the presence of a phase-transfer catalyst (PTC). bristol.ac.uk The PTC facilitates the transfer of the anion from the solid to the liquid phase, where it then decomposes to form the diazo compound. bristol.ac.uk This approach maintains a low concentration of the hazardous diazo compound and minimizes its dimerization and other side reactions. bristol.ac.uk

The stability of this compound salt and its subsequent decomposition are influenced by several key factors, primarily the electronic nature of the substituent, temperature, and the choice of solvent.

Electronic Effects: The presence of the electron-withdrawing nitro group on the benzene (B151609) ring is the principal factor contributing to the instability of the this compound salt. bristol.ac.uk Electron-poor salts readily decompose, even at low temperatures such as -20 °C, and often need to be prepared immediately before use. bristol.ac.uk In contrast, electron-rich tosylhydrazone salts can be stored indefinitely at the same temperature without significant decomposition. bristol.ac.uk This electronic influence is reversed in the corresponding diazo compounds, where electron-withdrawing groups provide stabilization. bristol.ac.uk

Temperature: Temperature plays a crucial role in the decomposition of the tosylhydrazone salt. Less stable salts, such as the 2-nitrobenzaldehyde derivative, decompose at lower temperatures, typically around 30 °C. bristol.ac.uk In contrast, more stable salts may require temperatures up to 40 °C and a higher concentration of a phase-transfer catalyst to induce decomposition. bristol.ac.uk For reactions not involving a metal catalyst, temperatures can be raised to 50 °C. bristol.ac.uk

Decomposition Pathways: The primary decomposition pathway for tosylhydrazone salts in aprotic media involves the loss of dinitrogen gas to form carbene intermediates. bristol.ac.uk This process is initiated by the deprotonation of the tosylhydrazone to form the anion. bristol.ac.uk Upon warming, the tosylate anion dissociates, leading to the formation of the diazo compound. bristol.ac.uk In the presence of a metal catalyst, this in-situ generated diazo compound can then form a metal-carbene complex, which is a key reactive species in various synthetic transformations such as cyclopropanations and epoxidations. wikipedia.org

The following table summarizes the key factors that influence the stability and decomposition of tosylhydrazone salts, with a focus on the characteristics expected for the 2-nitrobenzaldehyde derivative.

| Factor | Influence on Stability of this compound Salt | General Observations for Tosylhydrazone Salts |

| Electronic Nature | The electron-withdrawing nitro group significantly destabilizes the salt, leading to rapid decomposition. | Electron-poor salts are generally unstable and must be used fresh, while electron-rich salts can be stored for extended periods at low temperatures. bristol.ac.uk |

| Temperature | Decomposition occurs at relatively low temperatures, likely around 30°C or even upon formation at room temperature. | Less stable salts decompose at lower temperatures (e.g., 30°C), whereas more stable salts require higher temperatures (e.g., 40°C) for decomposition. bristol.ac.uk |

| Solvent | The use of polar solvents can increase the rate of diazo compound generation. | Reactions can be performed in a variety of solvents, including ethereal, nitrile, protic, chlorinated, and aromatic solvents. bristol.ac.uk |

| Phase-Transfer Catalyst (PTC) | For in-situ generation, a PTC is necessary to facilitate the transfer of the anion into the organic phase for decomposition. | The amount of PTC required often reflects the stability of the salt, with less stable salts needing little to no PTC. bristol.ac.uk |

Generation and Reactivity of Transient Intermediates from 2 Nitrobenzaldehyde Tosylhydrazone

In Situ Generation of Diazo Compounds

The in situ formation of diazo compounds from 2-nitrobenzaldehyde (B1664092) tosylhydrazone is a key step that precedes further reactive transformations. This process avoids the isolation of often unstable and potentially explosive diazo species.

The formation of a diazo compound from 2-nitrobenzaldehyde tosylhydrazone in the presence of a base is analogous to the Bamford-Stevens reaction. adichemistry.comwikipedia.orgorganic-chemistry.org The reaction is initiated by the deprotonation of the tosylhydrazone by a strong base, leading to the formation of an anion. This is followed by the elimination of the tosyl group (p-toluenesulfinate), resulting in the generation of the corresponding diazoalkane. chemtube3d.com The reaction pathway can be influenced by the solvent, with aprotic solvents favoring the formation of carbenes from the diazo intermediate, while protic solvents can lead to the formation of carbenium ions. adichemistry.comquimicaorganica.org

The general mechanism can be summarized as follows:

Deprotonation: A base abstracts the acidic proton from the nitrogen atom of the hydrazone.

Elimination: The resulting anion undergoes elimination of the p-toluenesulfinate group to form the diazo compound.

This in situ generation is crucial as diazo compounds themselves can be highly reactive and difficult to handle. bris.ac.ukresearchgate.net

The choice of base and reaction conditions plays a significant role in the efficient generation of diazo compounds from tosylhydrazones. Strong bases such as sodium methoxide (B1231860), sodium hydride, and various alkoxides are commonly employed to facilitate the deprotonation step. adichemistry.comunacademy.com

In biphasic systems, where the tosylhydrazone salt may have limited solubility in the organic solvent where the reaction is intended to occur, phase-transfer catalysis (PTC) is a powerful technique. wikipedia.orgyoutube.com A phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, facilitates the transfer of the tosylhydrazone anion from the solid or aqueous phase to the organic phase. wikipedia.orgbristol.ac.uk This allows the decomposition to the diazo compound to occur under milder conditions, often at lower temperatures (30–40 °C), and in non-polar solvents. bristol.ac.uk The use of PTC can enhance reaction rates and yields, making the process more efficient and scalable. bris.ac.ukresearchgate.netbristol.ac.uk The optimal temperature and amount of PTC often depend on the thermal stability of the specific tosylhydrazone salt. bristol.ac.uk

| Condition | Description | Key Factors | Reference |

|---|---|---|---|

| Basic Conditions | Use of strong bases to deprotonate the tosylhydrazone. | Base strength, solvent (protic vs. aprotic). | adichemistry.comunacademy.com |

| Phase-Transfer Catalysis (PTC) | Facilitates the reaction in biphasic systems. | Catalyst type (e.g., quaternary ammonium salts), temperature, solvent polarity. | wikipedia.orgbristol.ac.uk |

An alternative to base-mediated formation is the photo-induced generation of diazo compounds. nih.gov This method involves the photo-excitation of the N-tosylhydrazone anion, which is formed by deprotonation with a base like cesium carbonate. nih.govchemrxiv.org Upon irradiation with light, the excited anion extrudes a tosylate to produce the diazo intermediate. nih.gov This photochemical approach can proceed without the need for a catalyst and often exhibits high functional group tolerance. nih.gov Mechanistic studies have confirmed that both a base and light are necessary for the cleavage of the tosylate group and the formation of the diazo compound. chemrxiv.org The generation of the diazo species can be monitored by its characteristic absorption band in the infrared spectrum. chemrxiv.org

Formation and Reactivity of Carbene Intermediates

Once the diazo compound is formed from this compound, it can serve as a precursor to a carbene intermediate through the loss of dinitrogen (N₂). This transformation can be induced by transition metals, heat, or light.

Transition metal catalysts are widely used to promote the decomposition of diazo compounds to form metal-carbene complexes. researchgate.netwikipedia.orgoaepress.com These complexes are often more stable and selective than free carbenes. Various transition metals, including rhodium, copper, palladium, and cobalt, have been employed for this purpose. wikipedia.orgunacademy.comnih.gov The reaction proceeds via the coordination of the diazo compound to the metal center, followed by the extrusion of nitrogen gas to generate the metal-carbene species. wikipedia.org These metal carbenes can then undergo a variety of transformations, such as cyclopropanation and C-H insertion reactions. wikipedia.orglibretexts.org For instance, a palladium-catalyzed reaction can lead to the formation of alkenes. wikipedia.org Cobalt-based catalysts are particularly notable for their ability to generate carbene radicals, which exhibit unique reactivity. nih.govnih.gov

| Metal | Typical Application | Reference |

|---|---|---|

| Rhodium (Rh) | Cyclopropanation, C-H insertion | wikipedia.orgunacademy.com |

| Copper (Cu) | Cyclopropenation | researchgate.net |

| Palladium (Pd) | Cross-coupling reactions to form alkenes | wikipedia.org |

| Cobalt (Co) | Generation of carbene radicals for various transformations | nih.govnih.gov |

In the absence of a metal catalyst, carbenes can be generated from diazo compounds through thermal or photochemical decomposition. quimicaorganica.orgorgsyn.org

Thermal Decomposition: Heating the diazo compound, often generated in situ from the tosylhydrazone salt, leads to the loss of nitrogen gas and the formation of a carbene. chemtube3d.comorgsyn.orgrsc.org This method is a key feature of the Bamford-Stevens reaction in aprotic solvents. quimicaorganica.org The resulting carbene is a highly reactive species that can undergo subsequent reactions, such as intramolecular C-H insertion. rsc.org However, a limitation of this method is the potential for thermal decomposition of less volatile diazo compounds during the process. orgsyn.org

Photochemical Decomposition: Irradiation of the diazo compound with light of an appropriate wavelength can also induce the cleavage of the C-N bond, leading to the formation of a carbene and nitrogen gas. nih.govresearchgate.netresearchgate.net This photolytic method offers a mild, metal-free alternative for carbene generation and can be advantageous for reactions involving temperature-sensitive substrates. researchgate.net The photolysis of diazo species is known to produce carbene intermediates that can be trapped by various electrophiles. nih.gov The use of visible light, particularly blue light, has been shown to be effective for promoting carbene transfer reactions from tosylhydrazones. researchgate.net It is important to note that 2-nitrobenzaldehyde itself is a photolabile compound. mdpi.com

Generation and Trapping of Hydrazyl Radical Intermediates

The generation of transient intermediates from this compound is a subject of significant interest in the study of reaction mechanisms. While tosylhydrazones are well-known precursors for diazo compounds and carbenes, particularly under basic conditions (as seen in the Shapiro and Bamford-Stevens reactions), the potential for the formation of hydrazyl radical intermediates from this specific compound is not extensively documented in readily available scientific literature.

Hydrazyl radicals are nitrogen-centered free radicals that can be generated through the oxidation of hydrazine (B178648) derivatives. These species are often highly reactive and can be studied through techniques such as Electron Spin Resonance (ESR) spectroscopy, which can detect unpaired electrons and provide structural information about the radical species.

In the context of this compound, the formation of a hydrazyl radical would likely involve the homolytic cleavage of the N-H bond or oxidation of the hydrazone moiety. However, research literature specifically detailing the conditions required for this process and the subsequent trapping of the resulting hydrazyl radical from this compound is scarce.

The trapping of transient radical species is a crucial technique for their detection and characterization. Spin trapping, for instance, involves the use of a spin trap molecule that reacts with the transient radical to form a more stable radical adduct that can be observed by ESR spectroscopy. Common spin traps include nitrones and nitroso compounds.

While the generation of aryl radicals from aryl hydrazines has been reported, and the photolysis of other hydrazone derivatives can lead to nitrogen-centered radicals, specific experimental data on the generation and trapping of hydrazyl radicals from this compound, including detailed research findings and data tables, is not prominently available in the reviewed literature. Further research would be necessary to explore this specific reaction pathway and characterize the potential hydrazyl radical intermediates involved.

Mechanistic Investigations of Transformations Involving 2 Nitrobenzaldehyde Tosylhydrazone

Mechanism of Hydrazone Formation: Nucleophilic Addition and Dehydration

The formation of 2-nitrobenzaldehyde (B1664092) tosylhydrazone proceeds through a well-established two-step mechanism initiated by the nucleophilic attack of tosylhydrazine on the carbonyl carbon of 2-nitrobenzaldehyde. wikipedia.org This is followed by a dehydration step to yield the final tosylhydrazone product.

The initial step involves the addition of the nucleophilic nitrogen atom of tosylhydrazine to the electrophilic carbonyl carbon of 2-nitrobenzaldehyde. This reaction is often catalyzed by the presence of an acid, which protonates the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack. wikipedia.org The subsequent step is the elimination of a water molecule from the intermediate, a process also typically favored by acidic conditions, to form the stable C=N double bond of the hydrazone. nrochemistry.com The reaction is reversible, and the removal of water can drive the equilibrium towards the formation of the tosylhydrazone. wikipedia.org The synthesis can be efficiently carried out under solvent-free grinding conditions at room temperature, highlighting the practicality and efficiency of this transformation. nih.gov

A study on the synthesis of 2-nitrobenzaldehyde reported that the nitro group in the ortho position is twisted with respect to the phenyl ring, which can influence the reactivity of the aldehyde. researchgate.net This non-coplanar arrangement could potentially affect the rate and equilibrium of the hydrazone formation compared to its meta and para isomers.

Cycloaddition Reaction Mechanisms

2-Nitrobenzaldehyde tosylhydrazone is a valuable precursor for in situ generation of diazo compounds, which are key intermediates in various cycloaddition reactions. These reactions provide powerful tools for the construction of diverse heterocyclic frameworks.

[3+2] Cycloaddition Pathways via Diazo Compounds

Under basic conditions, this compound readily eliminates p-toluenesulfinic acid to form the corresponding 2-nitrobenzyldiazo-methane. scispace.combristol.ac.uk This in situ generated diazo compound is a 1,3-dipole and can participate in [3+2] cycloaddition reactions with various dipolarophiles. wikipedia.orgnih.gov

For instance, a novel [2+2+1] cycloaddition of N-tosylhydrazones, tert-butyl nitrite (B80452), and alkenes has been developed for the synthesis of isoxazolines. nih.govresearchgate.netrsc.org The proposed mechanism involves the initial formation of a diazo compound from the tosylhydrazone. scispace.com This diazo compound then reacts with tert-butyl nitrite, facilitated by a copper catalyst, to generate a nitronate intermediate. scispace.comnih.gov This nitronate subsequently undergoes a [3+2] cycloaddition with an alkene to form a cycloadduct, which then eliminates a tert-butyloxy group to yield the final isoxazoline (B3343090) product. scispace.comnih.gov

Computational studies have provided further insight, suggesting that in the absence of a copper catalyst, the reaction proceeds through a nucleophilic substitution between the diazo compound and tert-butyl nitrite to form the nitronate. nih.gov This highlights the versatility of the diazo intermediate derived from this compound in constructing five-membered heterocyclic rings. Another example is the silver-catalyzed [3+2] cycloaddition of diazo compounds with arenediazonium salts to produce 2,5-disubstituted tetrazoles. organic-chemistry.org The reactivity of diazo compounds in these cycloadditions is highly tunable and predictable based on frontier molecular orbital energies. rsc.org

[2+2]/Retro-[3+2] Cycloaddition Pathways in Olefination

The Shapiro reaction provides a classic example of an olefination reaction involving tosylhydrazones. wikipedia.org This reaction proceeds through the decomposition of the tosylhydrazone to a vinyllithium (B1195746) species, which then yields an alkene. wikipedia.org While the primary pathway of the Shapiro reaction involves a dianion intermediate, alternative cycloaddition pathways have been considered in related transformations. ddugu.ac.in

In some olefination reactions mediated by sulfur, a proposed mechanism involves the formation of a carbene from the N-tosylhydrazone, which then reacts with elemental sulfur to form a thioketone. nih.gov This thioketone can then undergo further reactions, including the formation of a thiirane (B1199164) intermediate which subsequently desulfurizes to the alkene. nih.gov While not a direct [2+2] cycloaddition of the initial tosylhydrazone, the formation and subsequent reaction of the three-membered thiirane ring can be viewed as a formal [2+1] cycloaddition of the carbene to sulfur, followed by a retro-cycloaddition-like process to release the alkene.

The ozonolysis of alkenes, a well-known reaction, proceeds through a [3+2] cycloaddition followed by a retro-[3+2] cycloaddition. libretexts.org While not directly involving this compound, this illustrates the principle of reversible cycloaddition pathways in organic chemistry.

Carbene Insertion Reaction Mechanisms

The decomposition of this compound, often promoted by base or transition metal catalysts, generates a carbene intermediate. wikipedia.orgillinois.edu This highly reactive species can undergo a variety of insertion reactions, providing a powerful method for the formation of new carbon-carbon and carbon-heteroatom bonds.

Mechanism of C–H Bond Insertion Reactions

Carbenes generated from tosylhydrazones can insert into C-H bonds, a reaction of significant synthetic utility for the functionalization of unactivated C-H bonds. chemtube3d.comprinceton.edu The mechanism of C-H insertion depends on the spin state of the carbene. chemtube3d.com Singlet carbenes are believed to insert in a concerted manner, where the carbene approaches the C-H bond side-on, leading to a three-centered transition state. chemtube3d.com In contrast, triplet carbenes are proposed to react via a two-step radical pathway, involving hydrogen abstraction followed by radical recombination. chemtube3d.com

Transition metal catalysts, particularly those based on rhodium and copper, are often employed to control the reactivity and selectivity of these insertion reactions. nih.govnih.gov The catalyst forms a metal-carbene intermediate, which is the active species in the C-H insertion process. nih.gov The use of chiral catalysts can enable enantioselective C-H insertion reactions, providing access to chiral molecules. nih.gov The regioselectivity of intermolecular C-H insertions can be challenging to control due to the high reactivity of the carbene species. nih.gov

Mechanistic Insights into Insertion into Heteroatom–H Bonds

Carbenes derived from this compound also readily insert into heteroatom-hydrogen (X-H) bonds, where X can be oxygen, nitrogen, sulfur, silicon, or boron. nih.govresearchgate.netorganic-chemistry.org These reactions provide a direct and efficient route for the formation of C-O, C-N, C-S, C-Si, and C-B bonds.

The insertion into O-H bonds is a common transformation. researchgate.net For Si-H bond insertions, mechanistic studies involving iron catalysts suggest the formation of a metal-carbene complex that then inserts into the Si-H bond. organic-chemistry.org A kinetic isotope effect study indicated that the Si-H bond activation is not the rate-determining step in this process. organic-chemistry.org Similarly, copper-catalyzed P-H bond insertion reactions are thought to proceed through the formation of a copper carbene intermediate. nih.gov

For B-H bond insertions, the reaction is often facilitated by the formation of an adduct between the borane (B79455) and a Lewis base, which increases the electron density of the B-H bond and makes it more susceptible to insertion by the electrophilic carbene. nih.gov Rhodium catalysts have been shown to be effective for this transformation. nih.gov In the case of N-H bond insertions, heterogeneous iridium single-atom catalysts have demonstrated high efficiency and selectivity for the reaction of carbenes with amines. iphy.ac.cn Density functional theory (DFT) calculations have been employed to understand the energy barriers and the source of selectivity in these N-H insertion reactions. iphy.ac.cn

Wittig-Type Olefination Mechanisms

The Wittig reaction is a cornerstone of organic synthesis for creating alkenes from carbonyl compounds like aldehydes and ketones. berkeley.eduwikipedia.org The canonical mechanism involves the nucleophilic attack of a phosphorus ylide (a Wittig reagent) on a carbonyl carbon. berkeley.edumasterorganicchemistry.com This attack leads to a zwitterionic intermediate known as a betaine, which subsequently closes to form a four-membered ring called an oxaphosphetane. masterorganicchemistry.comorganic-chemistry.org This oxaphosphetane intermediate then decomposes in a concerted, syn-elimination fashion to yield the final alkene and a highly stable triphenylphosphine (B44618) oxide, the latter being the thermodynamic driving force for the reaction. organic-chemistry.org

Olefination reactions starting from tosylhydrazones, such as the Shapiro and Bamford-Stevens reactions, are well-established but proceed through fundamentally different mechanisms. wikipedia.org These reactions typically involve the treatment of the tosylhydrazone with a strong base to form a diazo intermediate, which then eliminates nitrogen gas to generate a carbene or a vinyllithium species, ultimately leading to an alkene. wikipedia.orgillinois.edu

A direct "Wittig-type" olefination involving this compound, where the tosylhydrazone functional group itself would react analogously to an aldehyde with a phosphorus ylide via an oxaphosphetane-like intermediate, is not a recognized or documented pathway in mainstream organic chemistry. The inherent reactivity of the tosylhydrazone group favors decomposition to diazo compounds rather than direct nucleophilic attack at the carbon of the C=N bond in a manner that would mimic a Wittig reaction.

Radical-Mediated Reaction Pathways

The structure of this compound contains two key functionalities susceptible to initiating radical processes: the nitroaromatic ring and the tosylhydrazone moiety. Nitro-containing compounds have gained considerable attention for their utility in radical-initiated transformations. rsc.org

One plausible pathway involves a single-electron transfer (SET) to the nitro group. Nitroaromatic compounds are electron-deficient and can accept an electron to form a radical anion. nih.gov This process can be initiated by various means, including photochemical methods, electrochemistry, or chemical reductants. nih.govnih.gov Once formed, this radical anion can trigger subsequent reaction cascades.

Alternatively, the tosylhydrazone group can serve as a precursor to radical species. Under certain conditions, tosylhydrazones can be converted to diazo compounds, which are known to fragment into carbene and nitrogen gas. wikipedia.org While often leading to carbenoid-type reactions, these intermediates can also engage in radical pathways. For instance, the combination of N-tosylhydrazones with other reagents can lead to the formation of various radical intermediates, which can then participate in cyclization or other bond-forming reactions. researchgate.net Recent advances have highlighted the ability to generate nitrogen-centered radicals from related precursors under mild, visible-light-mediated conditions, expanding the scope of their synthetic applications. nih.govresearchgate.net

Influence of the 2-Nitro Group on Reaction Mechanism and Selectivity

The presence of a nitro group at the ortho position of the benzaldehyde-derived ring exerts a profound influence on the reactivity and selectivity of the entire molecule through a combination of electronic and steric effects.

The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry. svedbergopen.com It deactivates the aromatic ring towards electrophilic substitution by withdrawing electron density through both the inductive effect (-I) and the resonance effect (-R). quora.com This strong electron-withdrawing nature significantly impacts the stability of intermediates and transition states formed during a reaction.

In reactions where a negative charge develops in the transition state, the ortho-nitro group can act as a powerful stabilizing feature. For example, in a nucleophilic attack on the aromatic ring or on a side chain, the transition state would have increased electron density. The nitro group can delocalize this developing negative charge, thereby lowering the activation energy of the step and accelerating the reaction. Mechanistic studies on related systems, such as the sulfa-Staudinger cycloaddition, have demonstrated that the "ortho-nitro effect" on diastereoselectivity is primarily attributed to this strong electron-withdrawing inductive effect, which influences the energies of the competing transition states. nih.govnih.gov Conversely, for reactions involving the formation of a positive charge (a carbocation) on the ring or in a benzylic position, the nitro group would be strongly destabilizing, raising the energy of the transition state and impeding such pathways.

Regioselectivity refers to the preference of a reaction to occur at one specific position or orientation over others. wikipedia.org The ortho-nitro group in this compound is a key controller of regioselectivity. In electrophilic aromatic substitution reactions, the nitro group directs incoming electrophiles to the meta-position, as it deactivates the ortho and para positions most strongly. quora.comyoutube.com

Beyond the aromatic ring, the nitro group's influence extends to reactions of the tosylhydrazone moiety. Its electronic properties can dictate the stereochemical outcome of reactions, a specific form of selectivity. Research on the Staudinger cycloaddition of imines bearing nitro-substituted aryl groups has shown that an ortho-nitro group uniquely favors the formation of the cis-diastereomer compared to its meta- and para-substituted counterparts, which exclusively yield the trans-product. nih.gov This outcome is rationalized by the potent inductive effect of the ortho-nitro group stabilizing one transition state over another, an effect that is more pronounced at the ortho position than at more distant positions. nih.govnih.gov This demonstrates a clear case where the electronic nature of the substituent, dictated by its position, induces a specific reaction selectivity.

| Position of Nitro Group on C-Aryl Ring | Observed Product Diastereomer(s) | Primary Influencing Factor |

|---|---|---|

| ortho (e.g., in 2-Nitro-substituted systems) | Mixture of cis and trans | Strong inductive electron-withdrawal stabilizes the transition state leading to the cis product. |

| meta | Exclusively trans | Weaker inductive effect; steric factors dominate, favoring the trans product. |

| para | Exclusively trans | Resonance effect dominates, but does not favor the cis transition state; sterics favor trans. |

Applications and Transformations in Advanced Organic Synthesis Using 2 Nitrobenzaldehyde Tosylhydrazone

Carbon-Carbon Bond Forming Reactions

The generation of a diazo species from 2-nitrobenzaldehyde (B1664092) tosylhydrazone under basic conditions provides a pathway to several important carbon-carbon bond-forming reactions. However, the strong electron-withdrawing nature of the ortho-nitro group can significantly impact the stability and reactivity of the corresponding 2-nitrophenyldiazomethane, a factor that influences the efficiency and feasibility of these transformations.

Homologation of Aldehydes to Unsymmetrical Ketones

The conversion of aldehydes into unsymmetrical ketones, a process known as homologation, represents an efficient method for constructing complex carbonyl compounds. nih.govresearchgate.net This transformation can be achieved by reacting a tosylhydrazone with an aldehyde, which serves as an electrophile to trap the in-situ generated diazo intermediate. shu.ac.ukorganic-chemistry.org The reaction typically proceeds through the insertion of the diazo carbon into the formyl C-H bond of the aldehyde. nih.govshu.ac.uk

Several methodologies have been developed for this purpose. One common approach involves heating a mixture of the tosylhydrazone and an aryl aldehyde in the presence of a base like cesium carbonate (Cs₂CO₃) in a solvent such as 1,4-dioxane. shu.ac.ukorganic-chemistry.org This method avoids the need for preparing and handling potentially explosive diazo compounds separately. nih.govorganic-chemistry.org An alternative, photochemical approach allows the reaction to proceed at ambient temperature under light irradiation, offering a milder route to the desired ketones. uni-regensburg.denih.gov In this variant, a base deprotonates the N-tosylhydrazone, and photo-excitation of the resulting anion facilitates the extrusion of a tosylate group to form the diazo intermediate. uni-regensburg.denih.gov This intermediate then reacts with the aldehyde via a proposed 1,2-hydride shift mechanism to yield the unsymmetrical ketone. uni-regensburg.denih.gov

While these methods are applicable to a wide range of tosylhydrazones derived from aliphatic ketones, shu.ac.uk studies have indicated that tosylhydrazones derived from nitrobenzaldehydes can be problematic. Specifically, the para-nitrobenzaldehyde derivative has been reported to be unstable and decompose upon formation of the corresponding diazo compound. This instability is attributed to the powerful electron-withdrawing effect of the nitro group, which destabilizes the diazo intermediate. It is highly probable that 2-nitrobenzaldehyde tosylhydrazone would exhibit similar instability, limiting its practical application in this transformation under standard conditions.

Table 1: General Conditions for Homologation of Aldehydes to Unsymmetrical Ketones

| Method | Conditions | Key Features |

| Thermal | Tosylhydrazone, Aldehyde, Cs₂CO₃, 1,4-Dioxane, 110°C shu.ac.ukorganic-chemistry.org | One-pot procedure, avoids isolation of diazo compounds. nih.govshu.ac.uk |

| Photochemical | Tosylhydrazone, Aldehyde, Cs₂CO₃, MeCN, 385 nm LED, 25°C uni-regensburg.de | Mild conditions, proceeds at room temperature. uni-regensburg.denih.gov |

Stereoselective Cyclopropanation Reactions

Cyclopropane (B1198618) rings are a fundamental structural motif in numerous natural products and pharmacologically active molecules. Their synthesis via the cyclopropanation of alkenes using diazo compounds is a cornerstone of organic synthesis. Tosylhydrazones serve as convenient and safer precursors for generating the required diazo compounds in situ. The reaction involves the decomposition of the tosylhydrazone to a diazo species, which then, often with the aid of a transition metal catalyst (e.g., rhodium, copper, or iron), transfers a carbene fragment to an alkene.

The stereochemistry of the resulting cyclopropane is a critical aspect of this reaction. The use of chiral catalysts can enable enantioselective transformations, yielding cyclopropanes with high optical purity. Furthermore, the reaction is typically stereospecific, meaning the stereochemistry of the starting alkene is retained in the product. For instance, a cis-alkene will yield a cis-disubstituted cyclopropane.

Despite the broad utility of this method, there are no specific examples in the surveyed literature of this compound being used in stereoselective cyclopropanation reactions. The likely reason for this is the aforementioned instability of the 2-nitrophenyldiazomethane intermediate. The strong electron-withdrawing nitro group would make the diazo compound prone to decomposition, preventing its effective participation in the catalytic cycle of cyclopropanation. This inherent instability makes this compound an unfavorable substrate for this transformation.

Synthesis of (E)-Vinyl Sulfones

Vinyl sulfones are valuable synthetic intermediates, acting as Michael acceptors and partners in various cycloaddition and cross-coupling reactions. organic-chemistry.orgscripps.edu Several synthetic routes to these compounds exist, some of which utilize tosylhydrazone derivatives or related compounds.

One reported method involves the reaction of sulfonyl hydrazides with styrenes in the presence of N-iodosuccinimide (NIS) and a base to produce (E)-vinyl sulfones with high regio- and stereoselectivity. researchgate.net Another approach accomplishes the synthesis of vinyl sulfones through the denitrative coupling of β-nitrostyrenes with sulfonyl hydrazides, initiated by AIBN. researchgate.net Transition-metal-free methods have also been developed, such as the reaction of sodium sulfinates with cinnamic acids. rsc.org

However, a direct synthetic route for the preparation of (E)-vinyl sulfones starting from this compound has not been reported in the literature reviewed. The existing methods start from different precursors, and the specific transformation using this compound as the foundational block for the vinyl group and the sulfone source is not described. The focus of vinyl sulfone synthesis from tosylhydrazones appears to be on the reaction of the sulfonyl hydrazide part, rather than the aldehyde-derived portion. researchgate.net

Alkylation of Aryl Aldehyde Tosylhydrazones for Alkane Synthesis

Aryl alkanes can be synthesized through the alkylation of aryl aldehyde tosylhydrazones. A study by Bogas details a method where a series of aryl aldehyde tosylhydrazones are alkylated to produce the corresponding aryl alkanes in excellent yields. tennessee.edu This reaction provides a useful addition to the known methods for the alkylation of carbonyl compounds. tennessee.edu The tosylhydrazones are readily prepared from their corresponding aryl aldehydes. tennessee.edu While this research covers a range of aryl aldehyde tosylhydrazones, including those with bromo and chloro substituents, specific data on the alkylation of this compound is not presented. tennessee.edu The general applicability of this method to a substrate with a strongly deactivating and potentially reactive nitro group would require specific investigation.

Synthesis of Nitrogen-Containing Heterocyclic Compounds

The in-situ generation of diazo compounds from tosylhydrazones is a powerful tool for the construction of nitrogen-containing heterocycles. The 1,3-dipolar nature of the diazo intermediate makes it an ideal partner in cycloaddition reactions.

Formation of Pyrazole (B372694) Derivatives

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, which are prevalent in pharmaceuticals and agrochemicals. mdpi.comnih.gov A primary route to their synthesis is the 1,3-dipolar cycloaddition of a diazo compound with an alkyne or a suitable alkene. rsc.orgnih.govwikipedia.org Tosylhydrazones are frequently used as stable precursors to generate the necessary diazo compounds in situ, thus avoiding the handling of these potentially hazardous intermediates. nih.gov

The reaction can be performed under catalyst-free thermal conditions, where heating the tosylhydrazone with an alkyne is sufficient to induce cycloaddition. rsc.org Alternatively, visible-light-mediated protocols have been developed that allow the [3+2] cycloaddition to proceed under mild conditions. nih.gov These methods often exhibit a broad substrate scope, accommodating a variety of functional groups. nih.gov

Another effective method for pyrazole synthesis from tosylhydrazones involves a DABCO-promoted reaction with nitroalkenes. rsc.org This approach proceeds through a sequential Baylis-Hillman/intramolecular cyclization mechanism, offering products with a different regioselectivity compared to the traditional 1,3-dipolar cycloaddition. rsc.org

While the general methods for pyrazole synthesis from tosylhydrazones are well-established and versatile, mdpi.comnih.govchim.it specific examples employing this compound are not explicitly detailed in the reviewed literature. However, the broad substrate tolerance of these reactions, particularly the 1,3-dipolar cycloaddition pathway, nih.gov suggests that this compound could potentially serve as a precursor for the synthesis of 2-(pyrazol-1-yl)nitrobenzene derivatives, provided the in-situ generated 2-nitrophenyldiazomethane can be trapped by a dipolarophile before it decomposes.

Table 2: General Methods for Pyrazole Synthesis from Tosylhydrazones

| Method | Reagents | Key Features |

| 1,3-Dipolar Cycloaddition | Alkyne or Alkene, Heat or Visible Light rsc.orgnih.gov | Atom-economic, often catalyst-free. rsc.orgnih.gov |

| DABCO-Promoted | Nitroalkene, DABCO rsc.org | Sequential Baylis-Hillman/cyclization mechanism. rsc.org |

Synthesis of Indazole Derivatives

This compound serves as a key precursor in the synthesis of indazole derivatives. A notable method involves the reaction of N-tosylhydrazones with nitroaromatic compounds under transition-metal-free conditions to construct the 1H-indazole scaffold. rsc.org This approach offers a broad substrate scope and has been successfully applied in the formal synthesis of bioactive molecules. rsc.org

The general strategy often involves the cyclization of hydrazones derived from ortho-substituted benzaldehydes. For instance, 2-nitrobenzaldehydes can react with hydrazines to form hydrazones, which then undergo reductive cyclization to yield 2H-indazoles. nih.govnih.gov One specific method employs triethyl phosphite (B83602) for the reductive cyclocondensation of imines derived from 2-nitrobenzaldehyde, a process known as the Cadogan reaction. nih.gov Another approach utilizes organophosphorus reagents to mediate the N-N bond formation in the cyclization of o-nitrobenzaldimines. researchgate.net While these methods start with 2-nitrobenzaldehyde, the direct use of the pre-formed this compound provides a stable and readily available starting material for similar transformations.

Table 1: Selected Methods for Indazole Synthesis from 2-Nitro-Aromatic Precursors

| Starting Material | Reagents | Product Type | Reference |

| N-Tosylhydrazones and Nitroaromatics | Base (e.g., t-BuOK) | 1H-Indazoles | rsc.org |

| 2-Nitrobenzaldehyde and Anilines | P(OEt)3 | 2-Phenyl-2H-indazoles | nih.gov |

| o-Nitrobenzaldimines | Organophosphorus Reagents | 2H-Indazoles | researchgate.net |

| 2-Nitrobenzaldehyde and Phenylhydrazine | Organophosphorus Reagents | 2H-Indazoles | nih.gov |

Access to Isoxazoline (B3343090) Derivatives

The utility of tosylhydrazones has been extended to the synthesis of isoxazoline heterocycles. A novel [2+2+1] cycloaddition reaction has been developed utilizing N-tosylhydrazones, tert-butyl nitrite (B80452) (TBN), and alkenes to construct a wide range of isoxazolines. nih.gov This methodology is significant as it represents the first use of N-tosylhydrazones for this purpose. nih.gov

The proposed mechanism involves the in situ generation of a diazo compound from the N-tosylhydrazone in the presence of a base. nih.gov This diazo intermediate is then captured by TBN to form a nitronate. The subsequent [3+2] cycloaddition of this nitronate with an alkene, followed by the elimination of a tert-butyloxy group, yields the final isoxazoline product. nih.gov This process is characterized by its broad substrate compatibility and the use of readily available starting materials. nih.gov While not specifically detailing this compound, this general method is applicable to a variety of aldehyde-derived tosylhydrazones. The classical synthesis of isoxazolines often involves the cyclization of chalcones with hydroxylamine (B1172632) hydrochloride. rdd.edu.iq However, the tosylhydrazone-based method provides a distinct and modern alternative.

Table 2: Key Steps in the [2+2+1] Cycloaddition for Isoxazoline Synthesis

| Step | Reactants | Intermediate/Product | Key Feature | Reference |

| 1 | N-Tosylhydrazone, Base | Diazo Compound | In situ generation | nih.gov |

| 2 | Diazo Compound, TBN | Nitronate | Coupling reaction | nih.gov |

| 3 | Nitronate, Alkene | Nitroso Acetal | [3+2] Cycloaddition | nih.gov |

| 4 | Nitroso Acetal | Isoxazoline | Elimination | nih.gov |

Synthesis of 1,2,4-Triazoles

This compound can be a valuable synthon for constructing 1,2,4-triazole (B32235) rings, a core structure in many pharmacologically active compounds. scispace.com The general reactivity of tosylhydrazones allows for their participation in various cyclization and multicomponent reactions to form this heterocyclic system.

One established route is the Pellizzari reaction, which involves heating a mixture of an amide and an acyl hydrazide. scispace.com More modern approaches utilize multicomponent reactions. For example, a base-promoted, three-component reaction between a 1,3-dione, a β-nitrostyrene, and an aldehyde hydrazone (such as this compound) can produce complex 1,2,4-triazole-based hybrids in a single pot. rsc.org This metal-free approach is noted for its mild conditions and broad substrate scope. rsc.org Other methods include the copper-catalyzed oxidative coupling of amidines with various partners, which proceeds through sequential N-C and N-N bond formation. organic-chemistry.orgisres.org The diazo intermediate, readily formed from the tosylhydrazone, is a key reactive species in many of these transformations, reacting with nitriles or other components to build the triazole ring. organic-chemistry.org

Role as a Carbene Precursor in Metal-Catalyzed Processes

A primary application of tosylhydrazones in organic synthesis is their function as precursors to diazo compounds and, subsequently, metal carbenes. wikipedia.orgnih.gov Upon treatment with a base, this compound can eliminate p-toluenesulfinic acid to generate the corresponding diazoalkane, 2-nitro-1-diazomethylbenzene. This highly reactive diazo intermediate can then react with a transition metal catalyst (e.g., rhodium, palladium, copper) to form a metal carbene complex. wikipedia.org

These metal carbenes are versatile intermediates capable of undergoing a wide array of transformations. nih.gov A prominent example is cyclopropanation, where the carbene is transferred to an alkene. wikipedia.org For instance, the sodium salt of benzaldehyde (B42025) tosylhydrazone reacts with a rhodium catalyst to form a rhodium carbene, which is then used in cyclopropanation reactions. wikipedia.org Similarly, tosylhydrazones are employed in metal-catalyzed cross-coupling reactions. The decomposition of the tosylhydrazone generates a diazo intermediate that forms a palladium-carbene complex, which then participates in the catalytic cycle. wikipedia.org The development of N-sulfonylhydrazones that decompose at lower temperatures, such as N-triftosylhydrazones, has further expanded the scope of these carbene-based reactions. nih.gov

Utility as a Carbonyl Protecting Group and Regeneration Methodologies

The formation of a tosylhydrazone from an aldehyde or ketone is a reversible process, allowing it to be used as a protecting group for the carbonyl functionality. wikipedia.orglibretexts.org 2-Nitrobenzaldehyde can be converted to this compound by reaction with tosylhydrazine, typically under acidic catalysis. wikipedia.org This transformation converts the reactive carbonyl group into a more stable C=N double bond of the tosylhydrazone.

The tosylhydrazone group is stable under a variety of reaction conditions, particularly towards nucleophiles and bases, thus protecting the original carbonyl group while other chemical manipulations are performed on the molecule. fiveable.meorganic-chemistry.org This strategy is essential in multistep synthesis to prevent unwanted side reactions at the carbonyl position. fiveable.me

Mild Deprotection Strategies for Carbonyl Compounds

The regeneration of the original carbonyl compound from its tosylhydrazone derivative is a crucial step in the protection-deprotection sequence. This is typically achieved through hydrolysis, which is the reverse of the formation reaction. wikipedia.orglibretexts.org The hydrolysis is generally carried out under acidic conditions. libretexts.orgorganic-chemistry.org

For sensitive substrates, mild deprotection strategies are required to avoid decomposition or unwanted side reactions. Various methods have been developed for the cleavage of hydrazones back to their corresponding carbonyls. While strong acid and heat can be effective, milder conditions are often preferred. These can include transacetalization in the presence of a solvent like acetone (B3395972) with an acid catalyst or using specific reagents that facilitate the hydrolysis under gentle conditions. organic-chemistry.org The goal is to efficiently regenerate the aldehyde or ketone without affecting other functional groups present in the molecule.

Advanced Characterization Techniques and Structural Studies of 2 Nitrobenzaldehyde Tosylhydrazone

Spectroscopic Methods for Structural Elucidation of Intermediates and Products

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for the structural confirmation of 2-nitrobenzaldehyde (B1664092) tosylhydrazone and its precursors. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

In the ¹H NMR spectrum of the parent compound, 2-nitrobenzaldehyde, distinct signals are observed for the aldehydic proton and the aromatic protons. chemicalbook.comchegg.com The chemical shifts and coupling constants of these protons are influenced by the electronic effects of the nitro and aldehyde groups. chemicalbook.com For instance, the aldehyde proton typically appears as a singlet at a downfield chemical shift. chemicalbook.com

Upon formation of the tosylhydrazone, the NMR spectrum exhibits characteristic changes. New signals corresponding to the protons of the tosyl group (methyl and aromatic protons) and the N-H proton of the hydrazone moiety appear. The chemical shifts of the aromatic protons of the 2-nitrophenyl ring are also altered due to the formation of the hydrazone linkage.

Studies on related nitrobenzaldehyde derivatives have shown that the non-coplanar conformation of the 2-nitro derivatives, where the nitro group is twisted with respect to the phenyl ring, can be confirmed by ¹H and ¹³C NMR spectroscopy. researchgate.net This contrasts with 3-nitrobenzaldehyde, where both the carbonyl and nitro groups are coplanar with the phenyl ring. researchgate.net

Table 1: Representative ¹H NMR Data for 2-Nitrobenzaldehyde chemicalbook.com

| Proton | Chemical Shift (ppm) |

| Aldehydic | 10.422 |

| Aromatic | 8.12 |

| Aromatic | 7.96 |

| Aromatic | 7.81 |

| Aromatic | 7.78 |

| Solvent: CDCl₃ |

Table 2: Representative ¹³C NMR Data for 2-Nitrobenzaldehyde chemicalbook.com

| Carbon | Chemical Shift (ppm) |

| C=O | Not specified in search results |

| C-NO₂ | Not specified in search results |

| Aromatic C | Not specified in search results |

| Aromatic CH | Not specified in search results |

| Note: Specific peak assignments were not available in the provided search results. |

Mass Spectrometry in Reaction Monitoring and Product Identification

Mass spectrometry (MS) is a vital analytical technique for monitoring the progress of reactions involving 2-nitrobenzaldehyde tosylhydrazone and for confirming the identity of the resulting products. purdue.edu MS provides the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of molecular weight and elemental composition.

In the context of synthesizing this compound, MS can be used to track the consumption of the starting materials, 2-nitrobenzaldehyde and tosylhydrazine, and the formation of the product. The mass spectrum of this compound will show a molecular ion peak corresponding to its molecular weight. uni.lu

Furthermore, the fragmentation pattern observed in the mass spectrum provides valuable structural information. wikipedia.org The fragmentation of tosylhydrazones can be complex, but characteristic losses, such as the loss of the tosyl group or the dinitrogen molecule, can aid in structure confirmation. wikipedia.org For aldehydes, common fragmentation patterns include the loss of a hydrogen atom (M-1) or the formyl group (M-29). libretexts.orgmiamioh.edu The stable structure of aromatic compounds often results in a strong molecular ion peak. libretexts.org High-throughput desorption electrospray ionization (HT-DESI) mass spectrometry is a modern technique that can be used for the rapid analysis of chemical transformations. purdue.edu

Table 3: Predicted Collision Cross Section (CCS) values for this compound Adducts uni.lu

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 320.06996 | 168.1 |

| [M+Na]⁺ | 342.05190 | 174.0 |

| [M-H]⁻ | 318.05540 | 176.1 |

| m/z: mass to charge ratio of the adduct. Predicted Collision Cross Section (CCS) values (Ų) per adduct calculated using CCSbase. uni.lu |

X-ray Diffraction Analysis for Solid-State Structure and Conformational Studies

While the specific crystal structure of this compound was not found in the provided search results, studies on related hydrazone compounds provide valuable insights. For example, the crystal structure of N'-(2-nitrobenzylidene)-2-phenylacetohydrazide reveals key structural features that are likely to be present in this compound. researchgate.net Similarly, the crystal structure of 2-nitrobenzaldehyde 2-iodobenzoylhydrazone shows that the molecules are linked into sheets by a combination of N—H⋯O and C—H⋯O hydrogen bonds. researchgate.net

In the solid state, the conformation of the molecule is influenced by intermolecular forces such as hydrogen bonding and π-π stacking interactions. X-ray diffraction studies on similar compounds have revealed that the benzohydrazide (B10538) moiety can adopt different dihedral angles with respect to the phenyl rings. elsevierpure.com The geometry of the hydrazide moiety itself has also been a subject of interest in crystallographic studies. mdpi.com

Analysis of Conformational Isomerism in Related Nitrobenzaldehyde Derivatives

Conformational isomerism, arising from the restricted rotation around single bonds, is an important aspect of the stereochemistry of this compound and related derivatives. The presence of the bulky nitro group at the ortho position in 2-nitrobenzaldehyde derivatives can lead to distinct rotational isomers.

N-Acylhydrazones derived from aromatic aldehydes are known to exist in solution as a mixture of conformers due to the hindered rotation around the C-N amide bond. researchgate.net This can result in the observation of multiple sets of signals in their NMR spectra.

Studies on 2-nitrobenzaldehyde and its derivatives have indicated a non-coplanar conformation where the nitro group is twisted out of the plane of the phenyl ring. researchgate.net This is in contrast to the meta-substituted isomer, 3-nitrobenzaldehyde, where both the aldehyde and nitro groups are coplanar with the aromatic ring. researchgate.net This difference in conformation can have a significant impact on the reactivity of the isomers. The hindered rotation and non-planar structure of the 2-nitro derivatives are important considerations in understanding their chemical behavior.

Computational and Theoretical Studies on 2 Nitrobenzaldehyde Tosylhydrazone

Density Functional Theory (DFT) Calculations for Reaction Pathway Elucidation

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to predict and understand the course of chemical reactions involving tosylhydrazone derivatives.

DFT calculations are instrumental in mapping out potential energy surfaces for reactions involving 2-nitrobenzaldehyde (B1664092) tosylhydrazone. By calculating the energies of reactants, intermediates, transition states, and products, researchers can construct a detailed reaction profile. This profile helps in identifying the most plausible reaction pathway among several alternatives. For instance, in reactions such as the Shapiro reaction or various coupling reactions where tosylhydrazones serve as precursors to carbenes or other reactive species, DFT can elucidate the stepwise mechanism, including the initial deprotonation, nitrogen extrusion, and subsequent bond formation steps.

Studies on related hydrazone systems demonstrate that DFT calculations, often using functionals like B3LYP with basis sets such as 6-31+G(d,p), can accurately corroborate experimental findings. researchgate.net For 2-nitrobenzaldehyde tosylhydrazone, such calculations would confirm structural aspects, such as the (E)-isomer being the more stable configuration, and analyze vibrational spectra to support experimental IR and NMR data. beilstein-journals.org

Modeling of Transition States and Energy Landscapes for Key Transformations

For key transformations of this compound, such as its thermal decomposition or its role in the synthesis of heterocyclic compounds, computational modeling provides detailed geometric and energetic information about the transition states. For example, in a potential intramolecular cyclization reaction, DFT can model the TS where the hydrazone moiety interacts with the ortho-nitro group. The calculated activation energy (the energy difference between the reactant and the TS) determines the theoretical reaction rate, which can then be compared with experimental kinetics.

The energy landscape provides a comprehensive map of all possible chemical species (reactants, intermediates, products) and the transition states that connect them. For complex, multi-step reactions, this landscape can reveal kinetically favored pathways versus thermodynamically favored products. For example, the photochemically induced rearrangement of 2-nitrobenzaldehyde to 2-nitroso-benzoic acid is a known transformation that could be modeled for the tosylhydrazone derivative to understand the energy barriers involved. mdpi.com

Theoretical Analysis of Electronic Effects and Substituent Influence

The reactivity and properties of this compound are significantly governed by the electronic nature of its constituent parts: the 2-nitro-substituted phenyl ring and the tosyl group. Theoretical analysis allows for a quantitative understanding of these electronic effects.

The nitro group (-NO₂) at the ortho position of the benzaldehyde (B42025) ring is a strong electron-withdrawing group (EWG). beilstein-journals.orgresearchgate.net This has several consequences:

Increased Electrophilicity : The EWG effect of the nitro group enhances the electrophilic character of the imine carbon in the tosylhydrazone, making it more susceptible to nucleophilic attack. researchgate.netwiserpub.com

Acidity of Protons : The electron-withdrawing nature of the nitro group can influence the acidity of nearby protons. Computational studies on related nitro-substituted hydrazones have shown that the presence of the nitro group can affect the pKa of other functional groups within the molecule. beilstein-journals.org

Molecular Geometry : The steric bulk and electronic repulsion of the ortho-nitro group can lead to a non-coplanar arrangement where the nitro group is twisted relative to the phenyl ring, a conformation that can be predicted and analyzed through geometry optimization calculations. researchgate.net

| Substituent Type | Position | Electronic Effect | Predicted Impact on Imine Carbon | Predicted Impact on N-H Acidity |

|---|---|---|---|---|

| Nitro (-NO₂) | ortho-phenyl | Strong Electron-Withdrawing | Increased Electrophilicity | Increased Acidity |

| Tosyl (-SO₂C₆H₄CH₃) | Hydrazone Nitrogen | Electron-Withdrawing | Increased Electrophilicity | Increased Acidity |

| Methyl (-CH₃) | para-tosyl | Weak Electron-Donating | Slightly Decreased Electrophilicity (relative to unsubstituted sulfonyl) | Slightly Decreased Acidity |

Computational Approaches to Understand Enantiocontrol in Asymmetric Reactions

When this compound participates in reactions that generate a new chiral center, achieving high enantioselectivity is a primary goal of synthetic chemistry. Computational methods are crucial for understanding and predicting the origins of enantiocontrol in such asymmetric reactions, which are typically guided by a chiral catalyst.

While specific studies on asymmetric reactions of this compound are not prevalent, the computational approaches used for other systems are directly applicable. DFT modeling of the catalyst-substrate complex is the standard method. For example, in a hypothetical asymmetric addition to the C=N bond, chemists would model the transition states for the formation of both possible enantiomers (R and S).

The process involves:

Modeling Reactant-Catalyst Complexes : Identifying the most stable pre-reaction complexes formed between the tosylhydrazone and the chiral catalyst.

Locating Transition States : Calculating the transition state structures for the approach of the nucleophile to both faces of the imine.

Analyzing Non-Covalent Interactions : The energy difference between the two diastereomeric transition states (ΔΔG‡), which determines the enantiomeric excess (ee), often arises from subtle non-covalent interactions like hydrogen bonds or steric repulsion between the substrate and the catalyst. Computational models can pinpoint these key interactions. nih.gov

Studies on the organocatalyzed aza-Henry reaction, for instance, have successfully used computational models to explain how a catalyst's structure leads to high diastereo- and enantioselectivity, providing a blueprint for how such an analysis would be performed for reactions involving this compound. nih.gov

Quantum Chemical Calculations for Mechanistic Substantiation

Beyond elucidating pathways, quantum chemical calculations serve to substantiate proposed reaction mechanisms by providing a detailed electronic perspective. Techniques such as Natural Bond Orbital (NBO) analysis, Atoms in Molecules (AIM) theory, and analysis of molecular orbitals can provide deeper mechanistic insights.

For this compound, these methods can be used to:

Analyze Charge Distribution : NBO analysis can calculate the partial charges on each atom, confirming the electron-withdrawing effects of the nitro and tosyl groups and identifying the most nucleophilic and electrophilic sites in the molecule.

Study Orbital Interactions : In reactions involving catalysis, analyzing the interactions between the Frontier Molecular Orbitals (HOMO of the nucleophile, LUMO of the electrophile) can explain the observed reactivity and selectivity. For the tosylhydrazone, this would involve analyzing the LUMO, which is expected to be centered on the C=N bond and the nitrophenyl ring.

Validate Bonding : AIM theory can be used to characterize intramolecular interactions, such as hydrogen bonds, by locating bond critical points and analyzing their properties. beilstein-journals.org This can provide quantitative evidence for the strength of interactions that influence conformation and reactivity.

These calculations provide a rigorous theoretical foundation that complements experimental observations, leading to a more complete and nuanced understanding of the chemical behavior of this compound.

Derivatives, Analogues, and Structure Reactivity Relationships of Tosylhydrazones

Influence of Aromatic and Aliphatic Substituents on Tosylhydrazone Reactivity

The chemical behavior of tosylhydrazones is intricately linked to the electronic and steric properties of the substituents attached to the carbon atom of the C=N double bond. These substituents, whether aromatic or aliphatic, can modulate the reactivity of the tosylhydrazone in a variety of transformations, including the Shapiro reaction, the Bamford-Stevens reaction, and various coupling reactions. wikipedia.orgarkat-usa.org

Electron-donating groups (EDGs) on an aromatic ring, such as alkoxy or alkyl groups, increase the electron density of the tosylhydrazone system. This can enhance the stability of cationic intermediates that may form during certain reactions. Conversely, electron-withdrawing groups (EWGs), like the nitro group, decrease the electron density, which can have a pronounced effect on the reaction pathways. For instance, in some photoredox catalysis reactions, simple aromatic N-tosylhydrazones are not sufficiently electrophilic to capture nucleophilic radicals effectively. However, the introduction of a strong electron-withdrawing group on the hydrazone carbon can enhance its electrophilicity and enable such reactions.

In the context of the Bamford-Stevens reaction, which involves the treatment of tosylhydrazones with a strong base to form alkenes, the reaction is known to tolerate a wide range of functional groups on the substrates, including both electron-donating and electron-withdrawing aromatic and aliphatic substituents. wikipedia.orgwikiwand.com This versatility makes it a valuable tool in organic synthesis.

The nature of the substituent also plays a crucial role in palladium-catalyzed cross-coupling reactions of N-tosylhydrazones. Studies have shown that electron-withdrawing groups on the tosylhydrazone can increase the yield of the desired rearranged products. This is attributed to the electronic effect on the stability of key intermediates in the catalytic cycle.

Below is an interactive table summarizing the general influence of substituents on the reactivity of tosylhydrazones in selected reactions.

| Substituent Type | Electronic Effect | Influence on Reactivity in Typical Reactions | Example Groups |

|---|---|---|---|

| Electron-Donating Groups (EDG) | Increase electron density | May stabilize cationic intermediates. Can decrease the rate of reactions where the tosylhydrazone acts as an electrophile. | -OCH₃, -CH₃, -NR₂ |

| Electron-Withdrawing Groups (EWG) | Decrease electron density | Increases electrophilicity of the hydrazone carbon, potentially accelerating reactions with nucleophiles. Can increase yields in some Pd-catalyzed reactions. | -NO₂, -CN, -CF₃, -COR |

| Halogens | Inductively withdrawing, resonance donating | Have a more complex influence, generally deactivating but can direct the regioselectivity of reactions. | -F, -Cl, -Br, -I |

| Aliphatic Substituents | Generally electron-donating (inductive effect) | Influence reactivity based on sterics and inductive effects. Can affect the regioselectivity of elimination reactions. | -CH₃, -C₂H₅, -C(CH₃)₃ |

Synthesis and Reactivity of Substituted 2-Nitrobenzaldehyde (B1664092) Tosylhydrazones

The synthesis of 2-nitrobenzaldehyde tosylhydrazone typically follows the general and well-established procedure for tosylhydrazone formation: the acid-catalyzed condensation of 2-nitrobenzaldehyde with p-toluenesulfonhydrazide (tosylhydrazine). wikipedia.orgorgsyn.org While specific literature detailing the synthesis of this particular derivative is not abundant, the methodology is robust and widely applicable. A general procedure involves dissolving p-toluenesulfonylhydrazide in a suitable solvent like methanol, followed by the addition of 2-nitrobenzaldehyde. The reaction is usually mildly exothermic, and the product, this compound, crystallizes out upon cooling. orgsyn.org

The reactivity of this compound is significantly shaped by the strongly electron-withdrawing nitro group at the ortho position of the benzene (B151609) ring. This substituent exerts a powerful inductive and resonance effect, which can influence the compound's behavior in various chemical transformations. For instance, in a CuCl₂-catalyzed [2 + 2 + 1] cycloaddition reaction to form isoxazolines, N-tosylhydrazones derived from various benzaldehydes, including those with both electron-donating and electron-withdrawing groups like the nitro group, have been shown to be viable substrates. nih.gov This indicates that the presence of the nitro group is well-tolerated and allows the tosylhydrazone to participate effectively in this transformation.

Furthermore, the strong electron-withdrawing nature of the nitro group in 2-nitrobenzaldehyde makes it a key starting material for various synthetic applications, including the synthesis of Schiff bases and hydrazones with potential biological activities. wiserpub.com For example, the condensation of 2-nitrobenzaldehyde with hydrazine (B178648) hydrate (B1144303) can yield hydrazone compounds with demonstrated antifungal and antitubercular properties. wiserpub.com

Development and Application of Chiral Tosylhydrazone Systems

The development of chiral tosylhydrazone systems has opened new avenues in asymmetric synthesis, enabling the stereoselective formation of complex molecules. These systems typically involve the use of a chiral auxiliary on the tosylhydrazone moiety or the employment of a chiral catalyst in reactions involving tosylhydrazones.